

Application Note: High-Efficiency Peptide Coupling using Z-D-Lys(Boc)-ONp

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Compound of Interest

Compound Name: Z-D-Lys(Boc)-ONp

Cat. No.: B1516674

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Part 1: Introduction & Strategic Utility

Abstract

This guide details the protocol for incorporating **Z-D-Lys(Boc)-ONp** (N-

-Carbobenzyloxy-N-

-tert-butoxycarbonyl-D-lysine p-nitrophenyl ester) into peptide sequences. This reagent represents a specialized tool in peptide synthesis, combining orthogonal protection (Z/Boc) with a pre-activated ester (ONp). Unlike in-situ activation methods (e.g., EDC/NHS, HATU), ONp esters provide a stable, isolable active species that minimizes side reactions such as racemization and urea formation, making them ideal for the synthesis of aggregation-prone sequences or fragment condensations.

Strategic Application

- **Chirality Control:** The use of the D-isomer (D-Lys) is critical for developing peptidomimetics with enhanced proteolytic stability (e.g., retro-inverso peptides).
- **Orthogonal Protection:**
 - **Z (Cbz) Group:** Removed via catalytic hydrogenolysis (/Pd) or strong acid (HBr/AcOH). Stable to TFA.
 - **Boc Group:** Removed via TFA.[1] Stable to hydrogenolysis.

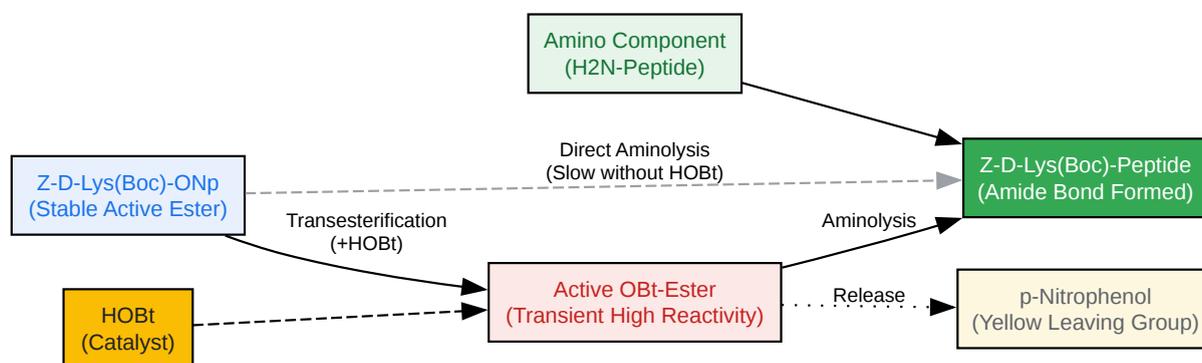
- Utility: Allows selective deprotection of the N-terminus or side-chain, facilitating complex branching or cyclic peptide synthesis.
- Active Ester Kinetics: The p-nitrophenyl (ONp) ester is moderately reactive. It reacts selectively with primary amines, allowing for "cleaner" reactions than highly reactive acid chlorides, though often requiring catalysis (e.g., HOBt) to reach completion in reasonable timeframes.

Part 2: Chemical Basis & Mechanism[2]

Reaction Mechanism

The coupling proceeds via aminolysis. The nucleophilic amine of the growing peptide chain attacks the carbonyl carbon of the ONp ester. The p-nitrophenolate ion is the leaving group.

While direct aminolysis occurs, it is often slow. The standard protocol utilizes HOBt (1-Hydroxybenzotriazole) as a catalyst. HOBt attacks the ONp ester to form a highly reactive intermediate (OBt ester) via transesterification, which then rapidly reacts with the amine.



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Figure 1: Mechanism of HOBt-catalyzed aminolysis of Z-D-Lys(Boc)-ONp.

Part 3: Materials & Reagents[1][2][3][4][5]

Reagent/Material	Grade/Specification	Function
Z-D-Lys(Boc)-ONp	>98% Purity, L-isomer <0.5%	Activated Amino Acid
DMF (Dimethylformamide)	Anhydrous, amine-free	Solvent
HOBt (Anhydrous)	Synthesis Grade	Catalyst (Accelerates rate ~10-100x)
DIPEA (Diisopropylethylamine)	Redistilled	Base (Neutralizes amine salts)
Amino Component	Free amine or salt (TFA/HCl)	Nucleophile
Ethyl Acetate (EtOAc)	ACS Grade	Workup Solvent
Sodium Bicarbonate ()	Saturated Aqueous Sol.[2]	Wash (Removes p-nitrophenol)
Citric Acid	10% Aqueous Sol.	Wash (Removes excess amine/base)

Part 4: Experimental Protocol (Solution Phase)

This protocol is optimized for solution-phase synthesis. While ONp esters can be used in SPPS, they are generally slower than modern on-resin activation (e.g., HBTU/HATU).

Step-by-Step Methodology

1. Preparation of Reactants[1][3][4][5][6]

- Calculate Stoichiometry: Use 1.1 to 1.5 equivalents of **Z-D-Lys(Boc)-ONp** relative to the amino component.
- Dissolve Amine: Dissolve the amino component (e.g., H-AA-OMe or peptide fragment) in minimal anhydrous DMF or DCM.
 - Note: If the amine is a salt (e.g., HCl or TFA salt), add 1.0 equivalent of DIPEA to neutralize it. Verify pH is neutral/slightly basic (wet pH paper: 7-8).

2. Coupling Reaction

- Add Reagent: Add the calculated amount of **Z-D-Lys(Boc)-ONp** to the reaction vessel.
- Add Catalyst: Add 1.0 equivalent of HOBt.
 - Insight: Without HOBt, the reaction may take 24-48 hours. With HOBt, it typically completes in 2-6 hours.
- Incubation: Stir at room temperature ().
- Monitoring:
 - Visual: The solution will turn yellow as p-nitrophenol is released.
 - TLC/HPLC: Monitor the consumption of the amine component. (TLC System: :MeOH:AcOH 90:8:2).

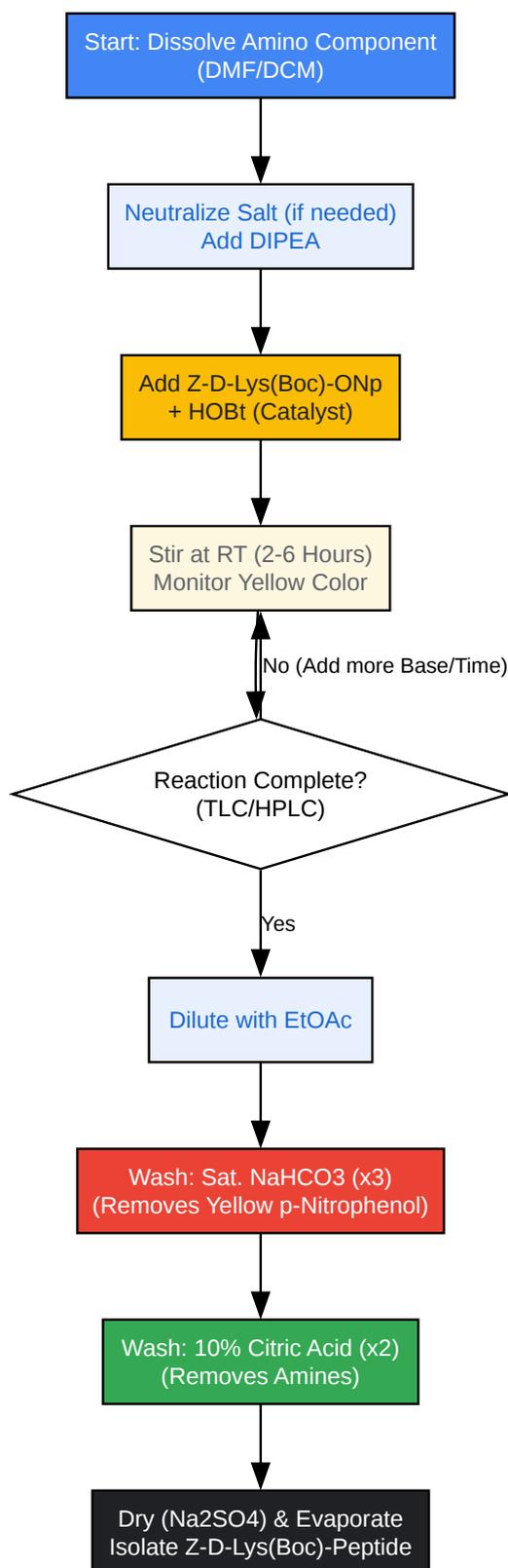
3. Workup & Purification (Critical Step)

The removal of p-nitrophenol is the primary challenge with ONp esters.

- Evaporation: Remove DMF under reduced pressure (high vacuum) if possible. If DCM was used, proceed directly.
- Solubilization: Dissolve the residue in Ethyl Acetate (EtOAc).
- Alkaline Wash (p-Nitrophenol Removal):
 - Wash the organic layer 3x with Saturated
or 5%
.
 - Mechanism:[1][7][3][6][8][9][10] The high pH ionizes p-nitrophenol (pKa ~7.15) into the water-soluble p-nitrophenolate anion (Bright Yellow).
 - Endpoint: Continue washing until the aqueous layer no longer turns yellow.

- Acid Wash: Wash 2x with 10% Citric Acid or 0.1N HCl (to remove unreacted amine/DIPEA).
- Drying: Wash 1x with Brine, dry over

, filter, and evaporate.



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Figure 2: Operational workflow for solution-phase coupling and purification.

Part 5: Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
No Yellow Color	Reaction not proceeding; Acidic pH.	Check pH. Add DIPEA to ensure basicity. Ensure amine is nucleophilic (not protonated).
Slow Reaction (>24h)	Steric hindrance or lack of catalyst.	Add HOBt (1 equiv). Increase temperature to (monitor racemization).
Product is Yellow	Incomplete removal of p-nitrophenol.	Repeat washes. If product precipitates, reprecipitate from MeOH/Ether.
Low Solubility	Peptide aggregation.	Add chaotropic salts (LiCl) or switch solvent to NMP/DMSO.

Part 6: Safety & Handling

- p-Nitrophenol Toxicity: The byproduct is toxic and a skin irritant. All washes containing the yellow nitrophenolate must be disposed of as hazardous chemical waste.
- Sensitization: **Z-D-Lys(Boc)-ONp** is a potent sensitizer. Wear nitrile gloves and use a fume hood to avoid inhalation of dust.
- Storage: Store the reagent at -20°C under desiccated conditions. Moisture hydrolyzes the active ester to the free acid (Z-D-Lys(Boc)-OH), which is inactive.

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